2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline
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Overview
Description
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline typically involves multiple steps. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of the piperidine and pyrimidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. .
Scientific Research Applications
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline can be compared with other quinoxaline derivatives, such as:
Olaquindox: Known for its antimicrobial properties.
Echinomycin: An anticancer agent.
Atinoleutin: Used for its anti-inflammatory effects.
Levomycin: Another antimicrobial agent.
Properties
IUPAC Name |
2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-9-21-19(22-10-14)25-13-15-5-4-8-24(12-15)18-11-20-16-6-2-3-7-17(16)23-18/h2-3,6-7,9-11,15H,4-5,8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMVXUPQESGBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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